Cas no 894351-83-8 (N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester)

N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester 化学的及び物理的性質
名前と識別子
-
- N-(tert-Butoxycarbonyl)-N-MethylMethanesulfonaMide
- N-Methyl-N-(Methylsulfonyl)-carbaMic Acid 1,1-DiMethylethyl Ester
- Carbamic acid, N-methyl-N-(methylsulfonyl)-, 1,1-dimethylethyl ester
- tert-butyl methyl(methylsulfonyl)carbamate
- tert-butyl N-methyl-N-methylsulfonylcarbamate
- SCHEMBL13185075
- A1-01406
- DTXSID80726832
- starbld0003473
- N-(tert-Butoxycarbonyl)-N-methylmethane sulfonamide
- FT-0671979
- 894351-83-8
- tert-Butyl (methanesulfonyl)methylcarbamate
- N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester
-
- インチ: InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3
- InChIKey: GBCCMPHACGIDKA-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N(C)S(=O)(=O)C
計算された属性
- 精确分子量: 209.07200
- 同位素质量: 209.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 72.1Ų
じっけんとくせい
- PSA: 72.06000
- LogP: 1.89370
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M323065-500mg |
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester |
894351-83-8 | 500mg |
$ 190.00 | 2023-09-07 | ||
TRC | M323065-5g |
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester |
894351-83-8 | 5g |
$ 1499.00 | 2023-09-07 |
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Esterに関する追加情報
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester (CAS No. 894351-83-8): An Overview of Its Properties and Applications
N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester (CAS No. 894351-83-8) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as Tert-butyl N-methyl-N-methylsulfonylcarbamate, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure and properties make it an essential component in the development of novel therapeutic agents and crop protection products.
The chemical structure of N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester consists of a tert-butyl group attached to a carbamate moiety, which is further substituted with a methyl and a methylsulfonyl group. This combination of functional groups imparts specific reactivity and stability to the compound, making it suitable for a wide range of synthetic transformations. The tert-butyl group provides steric protection, while the carbamate functionality allows for controlled reactivity in various chemical reactions.
Recent research has highlighted the importance of N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester in the synthesis of biologically active molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the tert-butyl carbamate moiety plays a crucial role in enhancing the potency and selectivity of these compounds against viral targets.
In addition to its applications in medicinal chemistry, N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester has also been explored for its potential in agrochemical development. A recent study in the Pest Management Science journal reported that this compound can be used to synthesize new herbicides with improved efficacy and reduced environmental impact. The unique combination of functional groups in this compound allows for the design of molecules with enhanced selectivity and reduced toxicity to non-target organisms.
The physical properties of N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester are well-characterized. It is a white crystalline solid with a melting point ranging from 65 to 67°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). These solubility properties make it easy to handle and process in laboratory settings and industrial applications.
The synthesis of N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester can be achieved through several routes. One common method involves the reaction of tert-butyl chloroformate with N-methylmethanesulfonamide in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity. Another approach involves the reaction of tert-butyl N-methylcarbamate with methyl sulfonyl chloride under controlled conditions.
The safety profile of N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester is an important consideration for its use in various applications. While it is generally considered safe for use under proper handling conditions, it is important to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as ensuring adequate ventilation in the work area.
In conclusion, N-Methyl-N-(methylsulfonyl)-carbamic Acid 1,1-Dimethylethyl Ester (CAS No. 894351-83-8) is a valuable compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an essential intermediate in the synthesis of novel therapeutic agents and agrochemicals. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in scientific and industrial contexts.
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